Product packaging for 4-Methyl-6-(trifluoromethyl)pyrimidine(Cat. No.:)

4-Methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13090552
M. Wt: 162.11 g/mol
InChI Key: ZWXIXHAKODDHHY-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyrimidine (CAS 5734-63-4) is a versatile nitrogen-containing heterocyclic compound of significant interest in advanced chemical research and development. This chemical serves as a valuable synthetic intermediate and active fragment in the design of novel molecules with diverse biological activities. Recent scientific studies highlight its core application in creating novel trifluoromethyl pyrimidine derivatives that exhibit potent antifungal activity against a range of plant pathogens, including Rhizoctonia solani and Botryosphaeria dothidea . Furthermore, this pyrimidine scaffold is integral to compounds demonstrating promising antiviral activities, particularly against the Tobacco Mosaic Virus (TMV), with some derivatives showing higher efficacy than commercial agents like ningnanmycin . Beyond agrochemical applications, research indicates that derivatives of this compound show potential in pharmaceutical discovery, possessing notable anticancer activities against cell lines such as PC3, K562, Hela, and A549 . The incorporation of the trifluoromethyl group is a common strategy in medicinal and pesticide chemistry to enhance the biological activity, metabolic stability, and lipophilicity of lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2 B13090552 4-Methyl-6-(trifluoromethyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-5(6(7,8)9)11-3-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIXHAKODDHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 6 Trifluoromethyl Pyrimidine and Its Derivatives

Cyclocondensation Approaches to Pyrimidine (B1678525) Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from one or more acyclic components that provide the necessary carbon and nitrogen atoms. The most common strategies involve the reaction of a three-carbon dielectrophilic component with a dinucleophilic N-C-N fragment.

Synthesis via β-Diketones and Amidines

The Pinner synthesis is a classical and widely utilized method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidine, the key β-diketone precursor is 1,1,1-trifluoro-4-oxopentan-2-one, also known as trifluoroacetylacetone.

The reaction proceeds by the condensation of the amidine with the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The choice of amidine determines the substituent at the 2-position of the pyrimidine. For instance, using formamidine (B1211174) would result in a hydrogen at the 2-position, while acetamidine (B91507) would introduce a methyl group.

A related modern approach involves the reaction of trifluorinated 2-bromoenones with various amidines. This method proceeds through an aza-Michael addition, followed by intramolecular cyclization and subsequent dehydrohalogenation and dehydration to yield the trifluoromethylated pyrimidine. This strategy is noted for its high selectivity and mild reaction conditions. organic-chemistry.org

Table 1: Examples of Pyrimidine Synthesis via Cyclocondensation

3-Carbon Component N-C-N Component Catalyst/Conditions Product Type
1,1,1-Trifluoro-4-oxopentan-2-one Amidines Acid or Base This compound derivatives
Trifluorinated 2-bromoenones Aryl- and alkylamidines Mild conditions Trifluoromethylated pyrimidines organic-chemistry.org
β-Keto esters Amidines Ultrasound irradiation Highly substituted 4-pyrimidinols organic-chemistry.org

Condensation Reactions with Urea (B33335) and Related Building Blocks

An alternative to amidines for the N-C-N component is the use of urea, thiourea (B124793), or guanidine. These reagents react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine derivatives that are functionalized at the 2-position.

Specifically, the reaction of ethyl trifluoroacetoacetate with thiourea is a common first step in a multi-step synthesis of trifluoromethyl pyrimidine derivatives. frontiersin.orgnih.gov This condensation typically occurs under basic conditions and yields a 2-thioxo-dihydropyrimidine derivative (a thiopyrimidine). Similarly, using urea yields the corresponding 2-oxo-dihydropyrimidine (a pyrimidinone). These intermediates are valuable as they can be further modified. For example, the thiol or hydroxyl group at the 2-position can be replaced or used as a handle for further functionalization. frontiersin.orgnih.gov

A one-pot procedure has also been developed that utilizes commercially available isoxazoles. The N-O bond of the isoxazole (B147169) is cleaved, followed by in-situ hydrolysis to a reactive 1,3-dicarbonyl intermediate, which then condenses with urea to form 2-hydroxypyrimidines in good yields. organic-chemistry.org

Multi-Component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. researchgate.netx-mol.netresearchgate.net The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, though it typically produces dihydropyrimidines.

Modern MCR strategies have been developed for the selective synthesis of various substituted pyrimidines. researchgate.netresearchgate.net For instance, a three-component reaction of CF₃SO₂Na, aryl enaminones, and aryl amidine hydrochlorides has been devised for the facile synthesis of 5-CF₃ pyrimidines. researchgate.net While this specific example leads to a different isomer, the underlying principle of combining multiple building blocks in one pot is broadly applicable. Such strategies are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

Strategies for Introducing Trifluoromethyl Groups

The incorporation of the trifluoromethyl group is a critical step that can be achieved either by adding it to a pre-formed pyrimidine ring or, more commonly, by using a building block that already contains the CF₃ moiety.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the pyrimidine ring with a trifluoromethyl group. This approach is synthetically attractive as it functionalizes a readily available C-H bond. These reactions are often mediated by transition metals or proceed through a radical pathway.

Reagents such as trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst or radical initiator can be used to trifluoromethylate aromatic and heteroaromatic systems. rsc.org The direct trifluoromethylation of nucleosides, which contain a pyrimidine core, has been demonstrated using CF₃I and copper powder. rsc.org However, a significant challenge in the direct trifluoromethylation of substituted pyrimidines is achieving regioselectivity, as there may be multiple C-H bonds susceptible to reaction. researchgate.netx-mol.net This can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product.

Building Block Methodologies Utilizing Trifluoromethyl-Containing Synthons

The most prevalent and reliable strategy for synthesizing this compound involves the use of acyclic precursors that already contain the trifluoromethyl group. This "building block" approach ensures the unambiguous placement of the CF₃ group in the final heterocyclic product.

Several key trifluoromethyl-containing synthons are employed:

Ethyl trifluoroacetoacetate (ETFA): This β-ketoester is a versatile and widely used building block. frontiersin.orgnih.gov It serves as the three-carbon component in cyclocondensation reactions with thiourea, urea, or amidines to construct the pyrimidine ring, directly incorporating the trifluoromethyl group at what will become the 6-position. frontiersin.orgnih.gov

1,1,1-Trifluoro-4-oxopentan-2-one (Trifluoroacetylacetone): This β-diketone is another fundamental precursor. Its reaction with various N-C-N dinucleophiles, such as amidines, is a direct route to the target pyrimidine scaffold. researchgate.net

Trifluoroacetic Anhydride: This reagent can serve as the source of the trifluoromethyl group. For example, it has been used in the formation of a thiazolo[4,5-d]pyrimidine (B1250722) core through reaction with a thiazole-5-carboxamide, where it facilitates the pyrimidine ring formation and installs the CF₃ group. mdpi.com

Other Fluorinated Synthons: A variety of other specialized building blocks have been developed. These include fluorinated unsaturated bromoketones, which undergo a cascade reaction with amidines to form trifluoromethylated pyrimidines, and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which is used in the synthesis of trifluoromethyl-substituted pyridines and can be adapted for pyrimidine synthesis. rsc.orgnih.gov

This building block methodology provides excellent control over the regiochemistry of the final product, making it the preferred route for the synthesis of specifically substituted trifluoromethyl pyrimidines. rsc.org

Table 2: Common Trifluoromethyl-Containing Building Blocks

Building Block (Synthon) Chemical Name Typical Reaction Partner
ETFA Ethyl trifluoroacetoacetate Thiourea, Amidines frontiersin.orgnih.gov
Trifluoroacetylacetone 1,1,1-Trifluoro-4-oxopentan-2-one Amidines, Urea researchgate.net
(CF₃CO)₂O Trifluoroacetic Anhydride Amides (for ring closure) mdpi.com
CF₃-containing enones e.g., Fluorinated bromoenones Amidines rsc.org

Derivatization and Functionalization Reactions

The presence of the methyl and trifluoromethyl groups, along with the nitrogen atoms in the pyrimidine ring, offers multiple sites for chemical modification. Functionalization strategies typically target the pyrimidine ring itself, often through substitution of pre-installed leaving groups, or the exocyclic methyl group.

Halogenated derivatives of this compound are critical intermediates for introducing further functionality through nucleophilic substitution or cross-coupling reactions. Halogenation can be directed at either the pyrimidine core or the 4-methyl side chain.

Ring Halogenation: The introduction of halogen atoms onto the pyrimidine ring is typically achieved during the synthesis of the ring system itself. For instance, the cyclocondensation of a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoro-3-oxobutanoate with urea yields the corresponding pyrimidinone. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the hydroxyl groups at the C2 and C4 positions into chlorides, yielding versatile intermediates like 2,4-dichloro-6-(trifluoromethyl)pyrimidine. These dichloro derivatives are highly reactive towards nucleophilic displacement.

Side-Chain Halogenation: The 4-methyl group can be functionalized via free-radical halogenation. A standard and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source. nih.govepo.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or the less toxic (trifluoromethyl)benzene, and is initiated by either UV light or a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net This reaction selectively produces the 4-(bromomethyl)-6-(trifluoromethyl)pyrimidine, a reactive benzylic-type halide ideal for subsequent alkylation reactions.

Alkylation reactions on the pyrimidine core can occur on either a nitrogen atom (N-alkylation) or an exocyclic oxygen atom (O-alkylation) in corresponding pyrimidinone precursors. The chemoselectivity of this reaction is highly dependent on the substrate, the alkylating agent, and the reaction conditions.

Direct alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with simple alkyl halides often results in a mixture of N- and O-alkylated products, posing purification challenges. rsc.orgfrontiersin.org However, highly chemoselective O-alkylation can be achieved using more complex, tailored alkylating agents.

A convergent strategy utilizing 4-(halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents for various 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been shown to be highly effective. rsc.org These reactions proceed under basic conditions, for example, with potassium carbonate (K₂CO₃) in refluxing acetonitrile, to exclusively yield the O-alkylated products in high yields. The nature of the leaving group on the alkylating agent (e.g., bromo vs. iodo) does not appear to affect the selectivity of the reaction, though iodinated derivatives may provide slightly higher yields. rsc.org

Substrate (Pyrimidin-2(1H)-one)Alkylating AgentConditionsProductYield (%)Reference
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃, MeCN, reflux, 16h2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)pyrimidine87% rsc.org
6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃, MeCN, reflux, 16h6-(4-Chlorophenyl)-2-((2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-4-(trifluoromethyl)pyrimidine95% rsc.org
6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃, MeCN, reflux, 16h2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine90% rsc.org
6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃, MeCN, reflux, 16h6-(2-Furyl)-2-((2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-4-(trifluoromethyl)pyrimidine86% rsc.org
6-Methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃, MeCN, reflux, 16h6-Methyl-2-((2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-4-(trifluoromethyl)pyrimidine70% rsc.org

Amination: The introduction of amino groups is commonly achieved through nucleophilic aromatic substitution (SNAr) on chloropyrimidine precursors. In substrates like 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. mdpi.com This regioselectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.

The reaction is typically performed by treating the dichloropyrimidine with a primary or secondary amine in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the HCl generated. mdpi.com By controlling the stoichiometry and reaction temperature, it is often possible to achieve selective monosubstitution at the C4 position.

SubstrateNucleophile (Amine)ConditionsProductYield (%)Reference
2,4-Dichloro-6-(trifluoromethyl)pyrimidine2-(4-Hydroxyphenyl)ethan-1-amineK₂CO₃, MeCN, rt, 18h4-((2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)phenethyl alcohol22% mdpi.com
2,4-Dichloro-6-(trifluoromethyl)pyrimidine2-([1,1'-Biphenyl]-4-yl)ethan-1-amineEt₃N, MeCN/DMF, 82°C, overnightN-(2-([1,1'-Biphenyl]-4-yl)ethyl)-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine50% mdpi.com
2-Chloro-N-benzyl-6-(trifluoromethyl)pyrimidin-4-amine4-(Aminomethyl)phenolK₂CO₃, MeCN, 80°C4-(((4-(Benzylamino)-6-(trifluoromethyl)pyrimidin-2-yl)amino)methyl)phenol11% mdpi.com

Thiolation: The synthesis of this compound-2-thiol is accomplished via a cyclocondensation reaction. sigmaaldrich.comsigmaaldrich.com This foundational method in pyrimidine chemistry involves reacting a β-dicarbonyl compound, in this case 1,1,1-trifluoropentane-2,4-dione, with thiourea. The reaction is typically conducted under basic or acidic conditions and results in the formation of the pyrimidine-2-thiol ring system in a single step. The resulting thiol exists in tautomeric equilibrium with its corresponding thione form.

Beyond the primary derivatizations, both the pyrimidine ring and its side chains can undergo further transformations to build molecular complexity.

Ring Substitutions: The amination and O-alkylation reactions discussed previously are prime examples of further substitutions on the pyrimidine ring, where halogen or hydroxyl moieties are displaced by N- and O-nucleophiles, respectively. The remaining halogen on a monosubstituted dichloropyrimidine can be replaced in a subsequent step, often requiring harsher conditions, to yield disubstituted products.

Side-Chain Substitutions: The 4-methyl group is a handle for various C-C bond-forming reactions. One powerful method involves the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. researchgate.net This lithiated intermediate is a potent nucleophile that can react with a range of electrophiles. For example, reaction with aldehydes or ketones introduces a hydroxyalkyl side chain, which can be further modified. This strategy significantly expands the structural diversity achievable from the parent molecule by allowing for the construction of complex side chains.

Computational and Theoretical Investigations of 4 Methyl 6 Trifluoromethyl Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are widely used to simulate molecular systems and predict their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. echemcom.comsamipubco.com For a molecule such as 4-Methyl-6-(trifluoromethyl)pyrimidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry—the most stable arrangement of its atoms in three-dimensional space. echemcom.commdpi.com

These calculations yield crucial energetic information, including the total energy of the molecule, which helps in assessing its thermodynamic stability. Furthermore, DFT can be used to model the electronic properties of related pyrimidine (B1678525) derivatives, providing insights into intramolecular charge transfer and hyperconjugative interactions that govern the molecule's geometry and stability. mdpi.comconsensus.app The resulting data on bond lengths, bond angles, and dihedral angles provide a complete picture of the molecular structure. mdpi.com

Table 1: Illustrative Geometric Parameters Calculated by DFT for a Pyrimidine Derivative This table is a hypothetical representation based on typical DFT outputs for similar molecules.

Parameter Value
Bond Lengths (Å)
N1-C2 1.34
C2-N3 1.33
N3-C4 1.35
C4-C5 1.40
C5-C6 1.39
C6-N1 1.36
**Bond Angles (°) **
C6-N1-C2 118.5
N1-C2-N3 125.0
C2-N3-C4 119.0
N3-C4-C5 122.5
**Dihedral Angles (°) **
N1-C2-N3-C4 0.1
C2-N3-C4-C5 -0.2

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. malayajournal.orgresearchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions to predict which parts of the molecule are most likely to participate in chemical reactions. malayajournal.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is typically less reactive. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). This index helps to classify molecules as strong or marginal electrophiles. mdpi.com

Calculating these indices for this compound would allow for a direct comparison of its reactivity with other related compounds. mdpi.comdergipark.org.tr

Table 2: Illustrative Global Reactivity Descriptors (in eV) Calculated for a Pyrimidine Derivative This table is a hypothetical representation based on typical DFT outputs for similar molecules.

Descriptor Symbol Formula Value (eV)
HOMO Energy EHOMO - -6.85
LUMO Energy ELUMO - -1.20
Energy Gap ΔE ELUMO - EHOMO 5.65
Ionization Potential I -EHOMO 6.85
Electron Affinity A -ELUMO 1.20
Chemical Hardness η (I - A) / 2 2.83
Electronegativity χ (I + A) / 2 4.03
Electrophilicity Index ω χ² / 2η 2.87

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum chemical calculations that often focus on static molecules, MD provides insights into the dynamic behavior of a system, such as conformational changes and interactions with other molecules, like a solvent or a biological receptor. rsc.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, from picoseconds to microseconds. nih.gov Such simulations are invaluable for understanding how the molecule behaves in a realistic setting and are often used to assess the stability of a ligand within the binding site of a protein, a crucial step in drug design. srce.hr

Theoretical Predictions of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating their activation energies. A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or cyclization reactions, DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. srce.hrmdpi.com This theoretical approach can distinguish between competing reaction pathways and explain why certain products are formed preferentially, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com

Structure-Reactivity and Structure-Selectivity Relationships from Computational Models

By systematically studying a series of related compounds, computational models can establish clear relationships between a molecule's structure and its chemical reactivity or selectivity. For a series of substituted 6-(trifluoromethyl)pyrimidine derivatives, for instance, theoretical calculations can reveal how changing a substituent group affects the molecule's electronic properties and, consequently, its behavior in a chemical reaction or its binding affinity to a biological target. srce.hr

Quantitative Structure-Activity Relationship (QSAR) models often use descriptors calculated from computational chemistry (e.g., global reactivity indices, orbital energies) to predict the biological activity of new compounds. echemcom.com These models correlate structural features with observed activity, enabling the rational design of new molecules with enhanced potency or desired properties. For this compound, such models could predict how modifications to the methyl group or other parts of the ring would influence its function as, for example, a TLR8 antagonist. srce.hr

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 6 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, especially when substituted with powerful electron-withdrawing groups like trifluoromethyl, is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For a nucleophilic attack to occur on the 4-methyl-6-(trifluoromethyl)pyrimidine ring itself, one of the existing substituents (H, CH₃, or CF₃) would need to act as a leaving group, which is generally unfavorable under standard SNAr conditions.

However, the reactivity of this scaffold is best illustrated by examining derivatives where a good leaving group, such as a halogen, is present on the ring. In closely related systems like 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905), the chlorine atom at the C4 position is readily displaced by nucleophiles. For instance, the synthesis of 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline is achieved by reacting 4-chloro-6-(trifluoromethyl)pyrimidine with 4-aminophenol. nih.gov In this reaction, the phenoxide ion acts as the nucleophile, attacking the electron-deficient C4 position and displacing the chloride ion. nih.gov

The general mechanism for such a reaction is outlined below:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized across the pyrimidine ring and stabilized by the ring nitrogens and the trifluoromethyl group.

Elimination: The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the final substitution product.

Studies on other polyhalogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, further confirm that the C4 and C6 positions are the most activated sites for nucleophilic attack due to their positions relative to the ring nitrogens. beilstein-journals.org The presence of a trifluoromethyl group at C6 would further enhance the electrophilicity of the C4 position, making it a prime target for nucleophiles if a suitable leaving group is present.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the this compound ring is exceptionally challenging and generally not observed under normal conditions. total-synthesis.comwikipedia.org The pyrimidine ring is inherently electron-deficient, a characteristic that makes it significantly less nucleophilic than benzene. wikipedia.org This "π-deficient" nature deactivates the ring towards attack by electrophiles.

The substituents on the ring further exacerbate this deactivation:

Trifluoromethyl Group: The CF₃ group is one of the strongest deactivating groups due to its powerful electron-withdrawing inductive effect (-I). It drastically reduces the electron density of the ring, making it highly resistant to electrophilic attack. youtube.com

Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring also exert a strong deactivating effect. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen atoms can be protonated, placing a positive charge on the ring and increasing the deactivation to an even greater extent. wikipedia.org

While the methyl group at the C4 position is a weak activating group, its effect is completely overshadowed by the combined deactivating power of the two ring nitrogens and the trifluoromethyl group. youtube.com

Theoretically, if an SEAr reaction were forced to occur, the directing effects of the substituents would need to be considered. The methyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director. youtube.com In this specific molecule, the only available position for substitution is C5. This position is meta to the CF₃ group and ortho to the CH₃ group. While the methyl group would direct an electrophile to this position, the overwhelming deactivation of the entire ring system makes such a reaction practically unfeasible.

Cyclization and Annulation Reactions Forming Fused Heterocycles

The this compound core can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve introducing functional groups onto the pyrimidine ring or its substituents, which can then participate in intramolecular or intermolecular cyclization reactions.

A common strategy involves using a functionalized pyrimidine derivative as a precursor. For example, research on related trifluoromethyl-pyrimidines has shown that they can be precursors to fused systems like thiazolo[4,5-d]pyrimidines. mdpi.com In a representative synthesis, a 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (B95928) derivative can be used. The amino group at C2 and a nucleophilic substituent introduced at C4 can then react with a suitable reagent to form a new, fused ring.

Another approach involves the construction of the pyrimidine ring itself as part of a cyclocondensation reaction that simultaneously creates a fused system. For instance, enaminones containing a trifluoromethylphenyl group can react with various heterocyclic amines to generate fused pyrimidine derivatives under mechanochemical conditions. researchgate.net

These annulation reactions are valuable in medicinal chemistry, as they allow for the creation of rigid, polycyclic scaffolds that can be tailored for specific biological targets. The trifluoromethyl group is often retained in these final structures to enhance properties such as metabolic stability and lipophilicity. mdpi.com

Precursor TypeFused Heterocycle FormedReaction TypeReference
Functionalized trifluoromethyl-pyrimidineThiazolo[4,5-d]pyrimidine (B1250722)Cyclization/Annulation mdpi.com
Trifluoromethyl-containing enaminoneVarious fused pyrimidinesCyclocondensation researchgate.net

Regio- and Chemoselectivity in Synthetic Transformations

Regio- and chemoselectivity are critical considerations in the synthetic manipulation of this compound derivatives. The electronic environment of the ring, dictated by its substituents, governs where and how reactions occur.

Regioselectivity: In nucleophilic aromatic substitution reactions on a halogenated analogue (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine), the regioselectivity is decisively controlled by the electronic activation of the ring positions. The C4 and C6 positions are the most electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogens. The CF₃ group at C6 strongly enhances the electrophilicity of the C4 position, making it the primary site for nucleophilic attack. This is consistently observed in related systems like 2,4-dichloroquinazolines and 5-chloro-2,4,6-trifluoropyrimidine, where substitution preferentially occurs at the C4 position. beilstein-journals.orgmdpi.com Therefore, a nucleophile will selectively attack the C4 position over the C2 position.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For a molecule like this compound, potential reactions could involve the pyrimidine ring, the methyl group, or the trifluoromethyl group.

Ring vs. Side Chain: Nucleophilic attack will almost exclusively occur on the ring (if a leaving group is present) rather than on the methyl or trifluoromethyl groups, as the ring is highly activated for SNAr.

Methyl Group Reactions: The methyl group could potentially undergo radical halogenation or oxidation, but these reactions would require specific conditions that avoid reaction with the pyrimidine ring.

Trifluoromethyl Group Reactions: The CF₃ group is generally very stable and unreactive under most conditions.

The selective synthesis of derivatives relies on exploiting these electronic differences. For example, to functionalize the C4 position, a precursor like 4-chloro-6-(trifluoromethyl)pyrimidine is used, ensuring that nucleophilic substitution occurs regioselectively at that site. nih.gov

Influence of the Trifluoromethyl Group on Reaction Dynamics

The trifluoromethyl group exerts a profound influence on the reactivity and reaction mechanisms of the pyrimidine ring. Its effects are primarily electronic but also have steric implications.

Electronic Effects:

Activation towards Nucleophilic Attack: The primary role of the CF₃ group is its strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the pyrimidine ring, making it more electrophilic and thus highly susceptible to nucleophilic attack. nih.gov This activation is crucial for the success of SNAr reactions on halogenated derivatives.

Stabilization of Intermediates: During SNAr, the CF₃ group helps to stabilize the negatively charged Meisenheimer intermediate through induction, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Deactivation towards Electrophilic Attack: The same electron-withdrawing nature that activates the ring for nucleophiles strongly deactivates it for electrophiles. youtube.com The CF₃ group makes the ring a very poor nucleophile, rendering SEAr reactions practically impossible.

Influence on Acidity/Basicity: The CF₃ group reduces the basicity of the nearby ring nitrogen atom (N1), making it less likely to be protonated compared to the nitrogen in a non-fluorinated analogue.

A DFT study on the [3+2] cycloaddition reactions involving related compounds highlighted that the CF₃ group accelerates the reaction rate due to its electron-withdrawing nature but does not necessarily control the regioselectivity, which can be dictated by other functional groups like esters. researchgate.net This demonstrates the nuanced role of the CF₃ group, where its electronic influence on reaction kinetics is clear, while its impact on selectivity can be part of a more complex interplay with other substituents.

Property InfluencedEffect of Trifluoromethyl GroupMechanism
Nucleophilic Aromatic SubstitutionIncreased reaction rateStrong -I effect activates the ring and stabilizes the Meisenheimer intermediate.
Electrophilic Aromatic SubstitutionDecreased reactivity (strong deactivation)Strong -I effect reduces the ring's nucleophilicity.
Basicity of Ring NitrogensDecreased basicity-I effect withdraws electron density from the nitrogen atoms.
Reaction KineticsGeneral acceleration of nucleophilic reactionsLowering of the activation energy for the rate-determining step.

Synthesis and Characterization of Advanced 4 Methyl 6 Trifluoromethyl Pyrimidine Derivatives

Design Principles for Novel Pyrimidine-Based Scaffolds

The design of novel pyrimidine-based scaffolds is often guided by the principle of molecular hybridization, which involves combining the 4-Methyl-6-(trifluoromethyl)pyrimidine core with other pharmacophores to create hybrid molecules with potentially synergistic or novel properties. Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine (B1678525) ring allow for the generation of diverse derivatives. The trifluoromethyl group at the 6-position and the methyl group at the 4-position are key features that influence the electronic properties and steric interactions of the scaffold, which must be considered in the design of new derivatives.

Aminopyrimidine Derivatives and Their Syntheses

The synthesis of aminopyrimidine derivatives from this compound typically involves the nucleophilic substitution of a suitable leaving group at the 2- or 4-position of the pyrimidine ring. A common precursor is a chloropyrimidine, which can be readily prepared from the corresponding pyrimidinone.

For example, 2-amino-4-Methyl-6-(trifluoromethyl)pyrimidine can be synthesized by reacting 2-chloro-4-Methyl-6-(trifluoromethyl)pyrimidine with ammonia (B1221849) or a primary/secondary amine. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and minimizing side reactions.

A general synthetic scheme is as follows:

Conversion of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-one to 2-chloro-4-Methyl-6-(trifluoromethyl)pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic substitution of the chlorine atom with an amine (R-NH₂).

Detailed characterization of the resulting aminopyrimidine derivatives is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Thio- and Mercaptopyrimidine Derivatives

Thio- and mercaptopyrimidine derivatives of this compound can be synthesized through several routes. One common method involves the reaction of a halopyrimidine with a sulfur nucleophile. For instance, 2-mercapto-4-Methyl-6-(trifluoromethyl)pyrimidine can be prepared by reacting 2-chloro-4-Methyl-6-(trifluoromethyl)pyrimidine with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Alternatively, the synthesis can start from the corresponding pyrimidinone, which can be converted to the thiopyrimidine by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

S-alkylation of the resulting mercaptopyrimidine can be achieved by reaction with alkyl halides in the presence of a base to yield various thioether derivatives. nih.gov These reactions are generally high-yielding and provide a straightforward route to a diverse range of thio-substituted pyrimidines. The characterization of these compounds relies on standard analytical techniques, including NMR spectroscopy and mass spectrometry, to verify the incorporation of the sulfur-containing moiety.

Pyrimidinone and Hydroxypyrimidine Analogues

Pyrimidinone and hydroxypyrimidine analogues of this compound are key intermediates for the synthesis of other derivatives. 4-Methyl-6-(trifluoromethyl)pyrimidin-2-one can be synthesized via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea (B33335) in the presence of a base.

Hydroxypyrimidines exist in tautomeric equilibrium with their corresponding pyrimidinone forms. The position of the equilibrium is influenced by the solvent and the substitution pattern on the pyrimidine ring. The hydroxyl group can be introduced by hydrolysis of a corresponding halopyrimidine or by direct synthesis. For instance, the reaction of an appropriate β-dicarbonyl compound with a urea or amidine derivative can lead to the formation of the pyrimidinone core.

Alkylation of pyrimidinones (B12756618) can occur at either the nitrogen or oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The chemoselectivity of this reaction can be controlled by the choice of alkylating agent, base, and reaction conditions. acs.org

Hybrid Molecular Architectures Incorporating this compound Moieties

The concept of molecular hybridization is a powerful strategy in drug discovery and materials science, where the this compound scaffold is combined with other molecular fragments to create novel hybrid architectures. acs.org This approach aims to integrate the desirable properties of each component into a single molecule.

For example, the this compound moiety can be linked to other heterocyclic systems, such as purines, imidazoles, or triazoles, to generate compounds with potentially enhanced biological activity. acs.org The linkage can be achieved through various chemical reactions, including nucleophilic substitution, cross-coupling reactions, or click chemistry.

The synthesis of these hybrid molecules often requires multi-step reaction sequences and careful purification to isolate the desired product. The characterization of these complex molecules is crucial and typically involves a combination of advanced spectroscopic techniques, such as 2D NMR, and high-resolution mass spectrometry.

Stereochemical Aspects in Derivative Synthesis

The introduction of stereocenters into derivatives of this compound is a critical aspect when designing compounds for biological applications, as different enantiomers or diastereomers can exhibit significantly different activities. mdpi.com While the core this compound is achiral, stereocenters can be introduced through the attachment of chiral side chains or by reactions that create new chiral centers on the pyrimidine ring or its substituents.

Asymmetric synthesis is a key approach to obtaining enantiomerically pure or enriched compounds. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the reaction of a prochiral pyrimidine derivative with a chiral reagent can lead to the formation of diastereomers that can be separated. Alternatively, a chiral catalyst can be used to favor the formation of one enantiomer over the other in a stereoselective reaction.

Chiral derivatizing agents, such as Mosher's acid, can be used to convert a mixture of enantiomers into diastereomers, which can then be distinguished and quantified by NMR spectroscopy to determine the enantiomeric excess of a chiral synthesis. wikipedia.org Although general principles of asymmetric synthesis are well-established, their specific application to the this compound scaffold is not extensively documented in the literature, representing an area for future research. The stereochemical outcome of reactions involving this scaffold would depend on the nature of the reactants and the reaction conditions, necessitating careful experimental design and analysis to achieve the desired stereoisomer.

Role of 4 Methyl 6 Trifluoromethyl Pyrimidine As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The 4-methyl-6-(trifluoromethyl)pyrimidine scaffold is a foundational component in the synthesis of a wide range of biologically active molecules. Its pyrimidine (B1678525) core is a well-established pharmacophore found in numerous therapeutic agents and agrochemicals. frontiersin.orgheteroletters.org The strategic placement of the methyl and trifluoromethyl groups creates a unique electronic and steric environment that can be exploited to achieve specific biological targets.

Researchers have utilized this intermediate to develop novel compounds with significant bioactivities. For instance, a series of novel trifluoromethyl pyrimidine derivatives incorporating an amide moiety were synthesized and evaluated for their antifungal, insecticidal, and anticancer properties. frontiersin.org The synthesis began with the construction of the core pyrimidine ring, which was then elaborated to produce the final active compounds. Bioassays revealed that several of these derivatives exhibited potent in vitro antifungal activity against a panel of plant pathogens, including Botryosphaeria dothidea, Phompsis sp., and Botrytis cinereal. frontiersin.orgresearchgate.net

The research underscores the utility of the trifluoromethyl pyrimidine core as a precursor for generating compounds with diverse biological functions. The general synthetic pathway often involves the initial cyclocondensation to form the pyrimidine ring, followed by functionalization at the 2- and 4-positions. The data below summarizes the antifungal activity of representative compounds derived from a 6-(trifluoromethyl)pyrimidine core.

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mL
5a Botryosphaeria dothidea65.4
5b Phompsis sp.72.1
5g Botrytis cinereal68.9
5m Sclerotinia sclerotiorum75.3
5q Pyricutaria oryzae70.2

This table presents selected data on the antifungal activity of novel trifluoromethyl pyrimidine derivatives. The compounds were developed using a synthetic strategy centered around the trifluoromethyl pyrimidine scaffold. frontiersin.org

Furthermore, derivatives have been investigated for their potential in medicinal chemistry, targeting a spectrum of diseases from microbial infections to cancer. frontiersin.orgijrar.com The ability to readily modify the core structure allows for the fine-tuning of activity and specificity, making this compound a valuable starting point in drug discovery campaigns.

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the this compound scaffold makes it an excellent building block for constructing more intricate, polycyclic heterocyclic systems. The presence of the electron-withdrawing trifluoromethyl group activates the pyrimidine ring towards nucleophilic substitution, while the methyl group and the ring nitrogen atoms offer sites for various chemical transformations.

One key application is in the synthesis of fused heterocyclic systems, such as triazolopyrimidines. A facile method for the regioselective synthesis of 6-substituted 5-(trifluoromethyl) frontiersin.orgheteroletters.orgresearchgate.nettriazolo[1,5-a]pyrimidines has been developed from the reaction of β-enamino diketones (derived from trifluoromethylated precursors) with 3-amino-1H-1,2,4-triazoles. rsc.org This type of reaction, known as annulation, builds a new ring onto the existing pyrimidine framework, leading to a significant increase in molecular complexity and providing access to novel chemical space.

The versatility of trifluoromethyl-containing pyrimidones as building blocks is further demonstrated in their reaction with various nucleophiles. The pyrone ring can be opened and subsequently recyclized to form a variety of other heterocyclic systems, including:

Pyridines

Pyrazoles

Benzodiazepines

This strategy highlights the role of the initial fluorinated heterocycle as a synthon that can be transformed into a diverse range of other complex structures. mdpi.com Trifluoromethylnitrones, another class of building blocks, are also valuable for synthesizing trifluoromethylated heterocycles like isoxazolidines and aziridines through cycloaddition reactions. researchgate.net These examples showcase the power of using a pre-functionalized core like this compound to rapidly assemble complex molecular architectures that would be difficult to create through other means.

Industrial Applications as Agrochemical and Pharmaceutical Intermediates

The trifluoromethyl-heterocycle motif is of immense industrial importance, particularly in the agrochemical and pharmaceutical sectors. nih.govjst.go.jp While specific commercial products derived directly from this compound are not extensively documented in public literature, the closely related trifluoromethylpyridine (TFMP) intermediates serve as a powerful analogue for its industrial potential.

The demand for TFMP derivatives has grown steadily, with these intermediates being crucial for the manufacture of numerous high-performance pesticides. researchoutreach.org Two prominent examples include:

Flonicamid : An insecticide that contains the 4-trifluoromethyl-pyridine structure and is highly effective against aphids and other sap-feeding insects. researchoutreach.org

Pyroxsulam : A herbicide used for weed control in cereal crops, which features a triazolopyrimidine structure fused with a 2-methoxy-4-(trifluoromethyl)pyridine moiety. nih.gov

The success of these products is directly linked to the trifluoromethyl group, which enhances the molecule's ability to interact with its biological target and resist metabolic degradation. The synthesis of these commercial products often relies on the condensation of a trifluoromethyl-containing building block to form the core heterocyclic ring. nih.govresearchoutreach.org

Given the structural and electronic similarities between pyridine and pyrimidine, this compound is recognized as a key intermediate with significant potential for developing next-generation agrochemicals (herbicides, fungicides, insecticides) and pharmaceuticals. nih.gov Its utility as a building block allows chemical companies to create libraries of novel compounds for screening and development, driving innovation in these critical industries.

Agrochemical ClassExample Compound (Pyridine Analogue)Key IntermediateIndustrial Application
HerbicidePyroxsulam4-(Trifluoromethyl)pyridine derivativeControl of weeds in cereal crops nih.gov
InsecticideFlonicamid4-(Trifluoromethyl)pyridine derivativeControl of sap-feeding insects researchoutreach.org
HerbicideFlazasulfuron2,3-CTF (Chloro-trifluoromethyl-pyridine)Selective herbicide for turf and crops jst.go.jp

This table shows examples of commercial agrochemicals based on the trifluoromethylpyridine scaffold, illustrating the industrial importance of this class of intermediates.

Strategies for Convergent and Divergent Synthesis Utilizing the Core Scaffold

The this compound scaffold is well-suited for both convergent and divergent synthetic strategies, enabling the efficient production of diverse molecular libraries from a common intermediate.

Convergent synthesis involves the preparation of molecular fragments separately, which are then combined in the final steps to form the target molecule. In the context of our scaffold, a functionalized this compound derivative could be prepared and then coupled with another complex molecular fragment, such as an arylboronic acid via a Suzuki coupling reaction, to rapidly assemble the final product. This approach is highly efficient for creating specific, complex target molecules.

Divergent synthesis is a powerful strategy for generating molecular diversity. Starting from the central this compound core, different reagents or reaction conditions can be applied to steer the synthesis towards distinct structural outcomes. For example, the pyrimidine ring has multiple reaction sites:

Nucleophilic Aromatic Substitution (SNAr): A leaving group (e.g., a halogen) at the 2- or 4-position can be displaced by a wide variety of nucleophiles (O-, N-, S-based), introducing significant diversity.

Functionalization of the Methyl Group: The methyl group can be halogenated or oxidized to introduce other functional groups.

Ring Transformation: As discussed previously, the pyrimidine ring itself can be opened and recyclized to form other heterocyclic systems.

Recent advances in synthetic methodology, such as photoredox catalysis, have enabled new divergent pathways for trifluoromethylated compounds. researchgate.net For example, the generation of a trifluoroacetonyl radical can lead to different products through mechanisms like radical polar crossover (RPC) or hydrogen atom transfer (HAT), depending on the reaction conditions. Applying such principles to the this compound scaffold could allow chemists to selectively forge different types of bonds at various positions, creating a library of structurally distinct compounds from a single, common starting material. This capability is invaluable in the search for new bioactive molecules, as it allows for the systematic exploration of chemical space around a privileged core structure.

Exploration of Bioactivity in 4 Methyl 6 Trifluoromethyl Pyrimidine Analogues and Derivatives Studies on Chemical Efficacy

Investigational Antifungal Activity of Designed Derivatives

The search for novel antifungal agents is a continuous effort in agrochemical and medicinal chemistry, driven by the need to manage resistance to existing fungicides. Derivatives of 4-methyl-6-(trifluoromethyl)pyrimidine have been a focal point of this research, with numerous studies exploring their potential to inhibit the growth of pathogenic fungi. These investigations have revealed that strategic modifications to the pyrimidine (B1678525) core can lead to compounds with significant fungicidal properties.

One area of exploration has been the synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives that incorporate a thioether moiety. In these studies, a series of compounds were synthesized and evaluated for their in vitro antifungal activities against a panel of six phytopathogenic fungi. The results indicated that many of these derivatives exhibited notable antifungal activity. For instance, several compounds showed significant inhibition against various species of Botrytis cinerea, the causative agent of gray mold disease in a wide range of crops. The structure-activity relationship (SAR) analysis from this research suggested that the introduction of a halogen atom to the molecule could enhance the antifungal activities, particularly against Botrytis cinerea.

Another fruitful avenue of research has been the development of pyrimidine derivatives containing an amide moiety. In one such study, a series of seventeen novel pyrimidine derivatives were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated superior antifungal activity against Phomopsis sp., with a 100% inhibition rate compared to the 85.1% inhibition rate of the commercial fungicide Pyrimethanil. rsc.orgnih.gov Notably, the latter compound exhibited an excellent EC50 value of 10.5 µg/mL against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 µg/mL). rsc.orgnih.gov

Further research into trifluoromethyl pyrimidine derivatives bearing an amide moiety has expanded the scope of potential antifungal applications. A study involving twenty-three novel compounds of this type showed good in vitro antifungal activities against a broader range of fungi, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum at a concentration of 50 µg/ml. researchgate.netnih.gov Some of these compounds displayed excellent activity against B. cinerea, with inhibition rates equal to or even exceeding that of the commercial fungicide tebuconazole. researchgate.netnih.gov

The collective findings from these studies underscore the potential of this compound derivatives as a promising scaffold for the development of new and effective antifungal agents. The consistent observation of potent activity against a variety of plant pathogenic fungi suggests that with further optimization, these compounds could play a significant role in crop protection.

Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeTarget FungiConcentrationObserved ActivityReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinerea (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, Pyricularia oryzae50 µg/mLObvious antifungal activities; halogen substitution enhanced activity. nih.gov
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.Not specifiedEC50 value of 10.5 µg/mL (compared to Pyrimethanil at 32.1 µg/mL). rsc.orgnih.gov
Trifluoromethyl pyrimidine derivatives with amide moiety (general)Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, Sclerotinia sclerotiorum50 µg/mLGood in vitro antifungal activities. researchgate.netnih.gov
Specific trifluoromethyl pyrimidine amide derivatives (5b, 5j, 5l)Botrytis cinerea50 µg/mLInhibition rates of 96.76%, 96.84%, and 100% respectively (Tebuconazole: 96.45%). researchgate.netnih.gov

Screening for Insecticidal Properties in Analogue Series

In the quest for new insecticidal compounds with novel modes of action, researchers have turned their attention to analogues of this compound. The unique chemical properties imparted by the trifluoromethyl group make this pyrimidine scaffold an attractive starting point for the design of potential insecticides.

A study investigating a series of twenty-three novel trifluoromethyl pyrimidine derivatives bearing an amide moiety revealed moderate insecticidal activities against the agricultural pests Mythimna separata (oriental armyworm) and Spodoptera frugiperda (fall armyworm) at a concentration of 500 µg/mL. nih.govnih.govnih.gov While the observed mortality rates were generally lower than those of the commercial insecticide chlorantraniliprole, some compounds showed promising results. nih.govnih.govnih.gov For example, one derivative, designated as 5w, exhibited the highest insecticidal activity against both S. frugiperda and M. separata, with mortality rates of 90.0% and 86.7%, respectively. nih.gov Other compounds in the series also demonstrated moderate mortality rates against S. frugiperda. nih.gov

Further investigations into seventeen novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety also showed some insecticidal potential. rsc.org Although these compounds were generally less effective than chlorantraniliprole, one derivative, 4h, displayed a notable mortality rate of 90.0% against M. separata. rsc.org Additionally, compounds 4o and 4q showed moderate insecticidal activity against S. frugiperda, with mortality rates of 83.3% and 86.7%, respectively. rsc.org

Another class of compounds, pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety, has also been explored for insecticidal properties. Two compounds from this series, U7 and U8, demonstrated broad-spectrum insecticidal activity. The LC50 values for these compounds against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively, which were comparable to the commercial insecticide flufenerim (B1249704) (3.14 ± 0.73 mg/L).

These findings suggest that the this compound scaffold is a viable starting point for the development of new insecticides. While the activity of the initial series of compounds may not always surpass that of existing commercial products, the observed mortality rates indicate that with further structural modifications and optimization, more potent insecticidal agents could be developed. The structure-activity relationship studies within these series are crucial for guiding future design efforts.

Insecticidal Activity of Selected this compound Analogues

Compound Series/DerivativeTarget InsectConcentrationObserved ActivityReference
Trifluoromethyl pyrimidine derivatives with amide moietyMythimna separata, Spodoptera frugiperda500 µg/mLModerate insecticidal activities; compound 5w showed mortality rates of 86.7% and 90.0% respectively. nih.govnih.govnih.gov
N-Phenylbenzamide derivatives with trifluoromethylpyrimidine moietyMythimna separata, Spodoptera frugiperda500 µg/mLLower activity than chlorantraniliprole; compound 4h had a 90.0% mortality rate against M. separata. rsc.org
Pyrimidin-4-amine derivatives (U7 and U8)Mythimna separataNot specifiedLC50 values of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively.

Evaluation of Herbicidal Potential of Substituted Pyrimidines

The investigation into the biological activities of substituted pyrimidines has extended to their potential as herbicides. The structural features of the pyrimidine ring, particularly when substituted with a trifluoromethyl group, have been of interest in the design of new herbicidal agents.

Research into new trifluoromethyl-pyrimidine phenylsulfonylurea derivatives has shown some promise in this area. nih.gov A study involving seventeen new sulfonylurea compounds, designed based on existing active molecules, revealed that some of these derivatives displayed good herbicidal activities in preliminary pot bioassay experiments at a dosage of 375 g/ha. nih.gov This suggests that the inclusion of a trifluoromethyl-substituted pyrimidine ring within a sulfonylurea scaffold can contribute to herbicidal efficacy.

The structure-activity relationships of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides, have also provided insights into the potential role of the trifluoromethyl group. It has been noted that for certain PPO inhibitors, the presence of a trifluoromethyl group at the 6-position of a uracil (B121893) motif, which shares structural similarities with the pyrimidine ring, contributes to good herbicidal activity. Further research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which also contain a pyrimidine-like core, has shown that these compounds can exhibit significant herbicidal activity.

Additionally, studies on fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives have indicated that these compounds possess herbicidal activity against the roots of rape and barnyard grass. While not directly analogues of this compound, this research further supports the concept that pyrimidine derivatives with fluorine-containing substituents can be effective herbicides.

While the direct evaluation of this compound analogues for herbicidal activity is not as extensively documented as their antifungal and insecticidal properties, the existing research on related structures provides a strong rationale for their potential in this area. The consistent finding that the trifluoromethyl group is a favorable substituent in various herbicidal scaffolds suggests that further exploration of substituted pyrimidines is a worthwhile endeavor in the search for new weed management solutions.

In Vitro Studies on Other Potential Biological Activities (e.g., Cyclooxygenase-2 inhibition, anti-HIV activity in chemical models)

Beyond their applications in agriculture, derivatives of this compound and related pyrimidine structures have been investigated for a range of other potential biological activities, including the inhibition of enzymes relevant to human health and the potential for antiviral effects.

One area of significant interest is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in various inflammatory conditions and cancers. Research has shown that pyrimidine derivatives can act as selective COX-2 inhibitors. In one study, a novel and selective fluorescent COX-2 inhibitor, N-(2-((7-nitro-benzo[c] rsc.orgnih.govnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine, was designed and synthesized. rsc.org This compound was identified as a potent and selective COX-2 inhibitor with an IC50 value of 1.8 µM. rsc.org This demonstrates that the trifluoromethyl-pyrimidine scaffold can be effectively utilized in the design of targeted enzyme inhibitors.

The broad biological activity of pyrimidine derivatives also extends to antiviral research. While specific studies on the anti-HIV activity of this compound analogues are not extensively detailed, the general class of pyrimidine derivatives has been a subject of investigation for antiviral properties. For instance, a study exploring the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV found that none of the tested compounds exhibited inhibition of HIV-1 and HIV-2 replication in cell culture. However, the study concluded that structural modifications, such as the introduction of diverse and potent functional groups to the pyrimidine backbone, might optimize their anti-HCV activity. This suggests that while the initial compounds were not successful against HIV, the pyrimidine scaffold remains a viable starting point for the development of antiviral agents with further chemical refinement.

The diverse range of biological activities observed for pyrimidine derivatives highlights the versatility of this chemical scaffold. From enzyme inhibition relevant to inflammatory diseases to potential applications in antiviral therapy, the this compound core and its analogues represent a promising area for further research and development in medicinal chemistry.

Future Research Perspectives on 4 Methyl 6 Trifluoromethyl Pyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for pyrimidine (B1678525) synthesis often involve harsh reagents and generate significant waste. rasayanjournal.co.in The future of synthesizing 4-methyl-6-(trifluoromethyl)pyrimidine and its derivatives lies in the adoption of green chemistry principles. rasayanjournal.co.inpowertechjournal.com This involves a shift towards methodologies that are not only efficient in terms of yield but also environmentally benign. benthamdirect.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste generation. rasayanjournal.co.inbenthamdirect.com

Solvent-Free and Aqueous Synthesis: Eliminating hazardous organic solvents is a primary goal of green chemistry. powertechjournal.comnih.gov Research into solid-state reactions or using water as a solvent is a promising avenue.

Biocatalysis and Renewable Feedstocks: The use of enzymes and starting materials from renewable sources represents a significant step towards sustainability. powertechjournal.com

Below is a comparative table of traditional versus green synthetic approaches for pyrimidine derivatives.

FeatureTraditional SynthesisGreen Synthetic Approaches
Solvents Often uses hazardous and toxic organic solvents. rasayanjournal.co.inEmphasizes solvent-free conditions, ionic liquids, or benign solvents like water. rasayanjournal.co.inpowertechjournal.com
Energy Source Conventional heating, often requiring long reaction times. nih.govAlternative energy sources like microwaves and ultrasound to accelerate reactions. nih.govnih.gov
Catalysts May use stoichiometric and often toxic reagents. rasayanjournal.co.inFocus on reusable, heterogeneous, metal-free, or biocatalysts. powertechjournal.com
Efficiency Can be multi-step with lower overall yields.Often higher yields through methods like multicomponent reactions. rasayanjournal.co.in
Waste Generates more byproducts and chemical waste. rasayanjournal.co.inDesigned to minimize waste and improve atom economy. rasayanjournal.co.in

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Computational chemistry, including quantum chemical methods, will play a pivotal role in this area. nih.govrsc.org

Future research will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical calculations can elucidate the energetics of reaction pathways, identify transition states, and predict the reactivity of different sites on the pyrimidine ring. nih.govresearchgate.netresearchgate.net For instance, computational studies can determine which nitrogen atom is more likely to be protonated or which carbon atom is more susceptible to nucleophilic attack. nih.gov

Kinetics and Thermodynamic Studies: Experimental and computational investigations into the kinetics and thermodynamics of reactions will provide a comprehensive picture of the factors controlling product formation. nih.gov This includes understanding the influence of substituents, solvents, and catalysts on reaction rates and equilibria.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR, can be used to observe reactive intermediates and provide direct evidence for proposed reaction mechanisms.

Rational Design of Next-Generation Pyrimidine Derivatives

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govtandfonline.com The rational design of new derivatives of this compound aims to create molecules with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity. mdpi.comnih.govresearchgate.net

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity will continue to be a cornerstone of drug design. mdpi.comnih.govnih.gov This allows researchers to identify which functional groups at specific positions are critical for activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or metabolic stability. nih.govresearchgate.net For example, the pyrimidine ring itself can act as a bioisostere for a phenyl ring. nih.gov

Molecular Docking and Modeling: Computational tools are used to predict how a designed molecule will bind to a biological target, such as an enzyme or receptor. nih.goveurekaselect.comnih.gov This allows for the in-silico screening of virtual libraries of compounds before committing to their synthesis.

The table below outlines the general process of rational drug design.

StepDescriptionKey Techniques
1. Target Identification Identifying a biological target (e.g., enzyme, receptor) involved in a disease.Genomics, Proteomics
2. Lead Discovery Finding a "lead" molecule that interacts with the target, such as this compound.High-Throughput Screening, Fragment-Based Screening
3. Lead Optimization Modifying the lead compound to improve its efficacy, selectivity, and ADME properties.SAR studies, Molecular Modeling, Bioisosteric Replacement. nih.govmdpi.com
4. Preclinical Development Testing the optimized compound in vitro and in animal models.Cell-based assays, Animal studies
5. Clinical Trials Evaluating the safety and efficacy of the drug candidate in humans.Phase I, II, and III trials

Exploration of New Applications in Materials Science and Catalysis

While the primary focus for pyrimidine derivatives has been in pharmaceuticals, their unique electronic and structural properties make them attractive candidates for applications in materials science and catalysis. researchgate.net

Future research directions could include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds with extended conjugation have potential use in light-emitting devices. rasayanjournal.co.inresearchgate.net The electron-deficient nature of the pyrimidine ring can be exploited to create materials with specific electronic properties.

Fluorescent Sensors: The pyrimidine scaffold can be incorporated into molecules designed to detect specific ions or molecules through changes in fluorescence. researchgate.net

Organometallic Chemistry and Catalysis: Pyrimidine derivatives can act as ligands for metal catalysts, influencing their reactivity and selectivity. researchgate.netacs.org Research into novel organometallic complexes containing this compound could lead to new catalytic transformations.

Integration with Chemoinformatics and Machine Learning for Predictive Research

The integration of chemoinformatics and machine learning (ML) is set to revolutionize the field of chemical research and drug discovery. lanl.govnih.govharvard.edu These data-driven approaches can accelerate the design and discovery of new molecules with desired properties. nih.govresearchgate.net

Future applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build robust QSAR models that predict the biological activity of new pyrimidine derivatives based on their molecular descriptors. nih.govresearchgate.netjmaterenvironsci.com This allows for the prioritization of synthetic targets.

De Novo Drug Design: Generative models, a type of ML, can design entirely new molecules with predicted high activity against a specific target. harvard.edunih.gov These models can learn the underlying patterns from known active compounds to generate novel pyrimidine-based structures.

Predictive Modeling of Properties: Machine learning models can be trained to predict a wide range of properties, including solubility, toxicity, and metabolic stability, from the molecular structure alone. harvard.edu This in silico prediction can significantly reduce the time and cost associated with experimental testing.

Q & A

Q. How to design derivatives of this compound for targeted drug discovery?

  • Methodological Answer :
  • Fragment-Based Design : Hybridize the pyrimidine core with pharmacophores (e.g., benzothiazoles) to enhance binding affinity .
  • ADMET Prediction : Use QSAR models to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Notes

  • Safety : Follow hazard codes H303+H313+H333 and PPE protocols .
  • Software : Use SHELX for crystallography and Gaussian for DFT .
  • Data Validation : Cross-reference NIST spectra and replicate key syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.